N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide
Description
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a synthetic compound featuring a piperidine core substituted at the 2-position with a sulfonamide group linked to a 4-fluoro-3-methylphenyl ring. The oxalamide moiety bridges the piperidine-ethyl chain (N1) and an isobutyl group (N2).
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O4S/c1-14(2)13-23-20(26)19(25)22-10-9-16-6-4-5-11-24(16)29(27,28)17-7-8-18(21)15(3)12-17/h7-8,12,14,16H,4-6,9-11,13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWLWMRFSYCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the sulfonyl group: The sulfonyl group is introduced to the piperidine ring using sulfonyl chloride and a base.
Attachment of the fluoro-methylphenyl group: The fluoro-methylphenyl group is attached to the sulfonyl-piperidine intermediate through a nucleophilic substitution reaction.
Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride and isobutylamine to form the oxalamide.
Chemical Reactions Analysis
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: Research involving this compound focuses on its potential therapeutic effects and its interactions with biological systems.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The 4-fluoro-3-methylphenyl sulfonyl group distinguishes the target compound from analogs with simpler aryl substituents:
- and : These analogs feature a 4-fluorophenyl sulfonyl group (without the 3-methyl substitution).
- : W-18 and W-15 contain 4-chlorophenyl and 4-nitrophenyl sulfonyl groups, respectively. The electron-withdrawing nitro group in W-18 may increase metabolic stability compared to the target’s electron-neutral methyl-fluoro substitution .
Oxalamide N2 Substituent Modifications
The isobutyl group at N2 contrasts with other substituents in analogs:
- : A 2-(furan-2-yl)ethyl group introduces an oxygen atom, increasing polarity (molecular weight: 465.5) compared to the target’s aliphatic isobutyl group (inferred molecular weight: ~450). The furan’s aromaticity may also influence π-π stacking interactions absent in the target .
- and : 2-chlorobenzyl (482.0 Da) and 2-methylbenzyl (461.6 Da) substituents add aromatic bulk. The chlorine in ’s analog contributes significantly to molecular weight and may affect halogen bonding .
Piperidine Core Variations
- : W-18 and W-15 are 2-piperidinylidene sulfonamides, whereas the target has a saturated piperidine ring.
- : Fluorophenyl isomers (ortho, meta, para) in fentanyl analogs demonstrate positional sensitivity in biological activity. The target’s 4-fluoro-3-methyl substitution could similarly influence target specificity .
Data Table: Structural and Physicochemical Comparison
*Inferred from structural analogs.
Research Findings and Implications
- Steric Effects : The isobutyl group (target) provides steric bulk distinct from aromatic N2 substituents (), which may influence binding pocket interactions in hypothetical receptor models.
- Synthetic Challenges : Fluorophenyl regioisomerism () and sulfonamide/oxalamide linkage stability () highlight the need for precise analytical methods to avoid misidentification .
Limitations
Available evidence lacks biological activity data, necessitating caution in extrapolating functional implications. Structural comparisons are based on physicochemical properties and substituent effects observed in related compounds.
Biological Activity
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isobutyloxalamide is a complex organic compound notable for its unique structural features, including a piperidine ring, a sulfonyl group, and an oxalamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C22H25F2N3O4S, with a molecular weight of 465.52 g/mol. The presence of the sulfonyl group is critical for its interaction with biological targets, while the piperidine ring may influence its pharmacological properties.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the piperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. The compound's overall effects are likely a result of its ability to bind and modulate the activity of various biological molecules.
Biological Activity and Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially serving as a lead candidate for developing new antibiotics.
- Neuropharmacological Effects : Due to its structure, it may exhibit neuroprotective effects or act as a modulator of neurotransmitter systems, making it relevant in neurodegenerative disease research.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine.
Case Studies and Research Findings
A study on related compounds demonstrated that modifications in the piperidine structure significantly influenced their inhibitory activity against MAO-A and MAO-B. For instance, compounds similar to this compound showed selective inhibition profiles with IC50 values in the low micromolar range .
Table 1: Comparison of Biological Activities
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | MAO-B | 0.013 | 120.8 |
| T3 | MAO-B | 0.039 | 107.4 |
| N1 Compound | MAO-A/B | TBD | TBD |
Q & A
Q. What are the recommended analytical methods for purity assessment and impurity profiling of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. A validated method involves a mobile phase of methanol and buffer (65:35 ratio), adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate. This system resolves impurities like sulfonamide derivatives and hydrolytic byproducts . Quantitation limits should align with ICH guidelines (e.g., ≤0.1% for unknown impurities).
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct forced degradation studies under stress conditions :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% H2O2 at room temperature.
- Photostability : Expose to UV light (ICH Q1B).
Monitor degradation products via LC-MS and compare to reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) as a potential oxidative byproduct) .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves stepwise functionalization :
Sulfonylation : React 4-fluoro-3-methylbenzenesulfonyl chloride with piperidine-2-ethylamine.
Oxalamide coupling : Use EDCI/HOBt-mediated coupling of the sulfonylated intermediate with isobutylamine.
Optimize reaction stoichiometry (1:1.2 molar ratio) and monitor intermediates via TLC or in situ IR .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs?
- Methodological Answer : Perform comparative SAR studies focusing on:
- Sulfonyl group orientation : Fluorine substitution at the 4-position (vs. 3-position) alters receptor binding, as seen in analogs like N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)carbamide .
- Piperidine ring conformation : Use X-ray crystallography or NMR to correlate spatial arrangements with activity. For example, 1-(tetrahydrofuran-3-yl)piperidin-4-yl analogs show enhanced metabolic stability .
- Statistical analysis : Apply multivariate regression to isolate critical substituents (e.g., logP, steric bulk) influencing IC50 values .
Q. What strategies mitigate challenges in distinguishing isomers during analytical characterization?
- Methodological Answer : For fluorophenyl isomers (ortho/meta/para), employ:
- Chiral chromatography : Use a CHIRALPAK® IG-3 column with heptane/ethanol (90:10) to separate enantiomers.
- High-resolution MS/MS : Fragment ions at m/z 352.478 (parent ion) and 210.112 (sulfonyl cleavage) differentiate positional isomers .
- Dynamic NMR : Monitor <sup>19</sup>F-<sup>1</sup>H coupling constants to assign fluorine positions .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodological Answer : Utilize in silico tools :
- Molecular docking (AutoDock Vina) : Map interactions with CYP3A4 to predict metabolic hotspots (e.g., piperidine N-dealkylation).
- ADMET prediction (SwissADME) : Optimize logS (>−4) and BBB permeability (TPSA <90 Ų) by introducing polar groups (e.g., tetrahydrofuran-3-yl substituents) .
Validate predictions with microsomal stability assays (e.g., 1 mg/mL rat liver microsomes, NADPH regeneration system) .
Q. What experimental approaches validate the compound’s mechanism of action in target binding studies?
- Methodological Answer : Combine biophysical and cellular assays :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) to recombinant receptors (e.g., σ-1 receptor).
- Fluorescence polarization : Compete with FITC-labeled ligands (e.g., N-[1-(pyridin-4-yl)piperidin-4-yl]methyl analogs) to determine Kd.
- Knockdown/knockout models : Use siRNA silencing in HEK293 cells to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
